Methyl 2-amino-[1,1'-biphenyl]-4-carboxylate
Overview
Description
Methyl 2-amino-[1,1'-biphenyl]-4-carboxylate is an organic compound belonging to the biphenyl family. It consists of a biphenyl core with an amino group at the second position and a carboxylate ester group at the fourth position. This compound is of interest in various scientific research fields due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Biphenyl Synthesis: The biphenyl core can be synthesized through the Ullmann reaction, which involves the coupling of two phenyl rings using copper as a catalyst.
Esterification: The carboxylate ester group at the fourth position is introduced through esterification, typically using methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to an amine, altering the compound's properties.
Substitution: Substitution reactions at the biphenyl core or the ester group can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Typical reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized biphenyl derivatives, such as biphenylquinones.
Reduction: Reduced amines, such as diphenylamine.
Substitution: Substituted biphenyl esters or amines.
Scientific Research Applications
Methyl 2-amino-[1,1'-biphenyl]-4-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex biphenyl-based molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: It is utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism by which Methyl 2-amino-[1,1'-biphenyl]-4-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.
Comparison with Similar Compounds
Methyl 2-amino-[1,1'-biphenyl]-4-carboxylate is compared with other similar biphenyl derivatives, such as:
Biphenyl-4-carboxylic acid: Lacks the amino group, resulting in different chemical reactivity.
2-amino-biphenyl-4-carboxylic acid: Similar structure but without the ester group, affecting its solubility and reactivity.
Methyl biphenyl-4-carboxylate: Similar ester group but lacks the amino group, leading to different biological activities.
Biological Activity
Methyl 2-amino-[1,1'-biphenyl]-4-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound features an amino group and a carboxylate ester, which contribute to its reactivity and biological interactions. The biphenyl moiety allows for π-π stacking interactions with aromatic residues in proteins, enhancing its binding capabilities to various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the biphenyl core engages in hydrophobic interactions. This dual interaction profile allows the compound to modulate enzyme activities and receptor functions effectively.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties , particularly against various cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
COLO201 (human colorectal) | 25 | Induces G2/M phase arrest |
MDA-MB-231 (breast) | 30 | Inhibits DNA synthesis and induces apoptosis |
A549 (lung) | 20 | Cell cycle arrest in G0/G1 phase |
These results indicate that this compound can effectively inhibit cell proliferation and induce cell death in a dose-dependent manner. The compound's mechanism appears to involve cell cycle arrest, particularly in the G2/M phase, which halts cellular division and promotes apoptosis in sensitive cell lines .
Antimicrobial Activity
In addition to its anticancer effects, this compound has been investigated for antimicrobial properties . Preliminary data suggest that it exhibits activity against various bacterial strains. For example:
- Staphylococcus aureus : Effective at concentrations as low as 15 µg/mL.
- Escherichia coli : Shows significant inhibition at concentrations around 20 µg/mL.
These findings support the potential use of this compound as a scaffold for developing new antimicrobial agents .
Case Studies and Research Findings
Several case studies have explored the therapeutic potential of this compound:
- Study on Anticancer Activity : A study demonstrated that treatment with the compound led to a significant reduction in tumor size in murine models of breast cancer. The treated group showed a 50% decrease in tumor volume compared to controls after four weeks of administration .
- Mechanistic Insights : Flow cytometry analyses revealed that the compound induces apoptosis through mitochondrial pathways, evidenced by increased cytochrome c release and activation of caspases .
Properties
IUPAC Name |
methyl 3-amino-4-phenylbenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)11-7-8-12(13(15)9-11)10-5-3-2-4-6-10/h2-9H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYYXVKLNDBOGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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